molecular formula C34H33NO3 B5191496 2-(4-BUTOXYPHENYL)-5-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

2-(4-BUTOXYPHENYL)-5-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B5191496
M. Wt: 503.6 g/mol
InChI Key: WNEJMDOIWKHPFQ-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one is a complex organic compound that belongs to the class of benzo[a]phenanthridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-butoxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and oxidation steps to form the benzo[a]phenanthridinone core structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted benzo[a]phenanthridinone derivatives, which may exhibit different chemical and physical properties based on the nature of the substituents introduced.

Scientific Research Applications

2-(4-Butoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-5-(4-butoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one: A similar compound with reversed substituent positions.

    2-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one: A compound with an ethoxy group instead of a butoxy group.

    2-(4-Butoxyphenyl)-5-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one: A compound with both butoxy and ethoxy groups.

Uniqueness

The uniqueness of 2-(4-butoxyphenyl)-5-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H-benzo[a]phenanthridin-4-one lies in its specific substituent pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(4-butoxyphenyl)-5-(4-methoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33NO3/c1-3-4-19-38-27-16-9-22(10-17-27)25-20-29-32-28-8-6-5-7-23(28)13-18-30(32)35-34(33(29)31(36)21-25)24-11-14-26(37-2)15-12-24/h5-18,25,34-35H,3-4,19-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEJMDOIWKHPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3=C(C(NC4=C3C5=CC=CC=C5C=C4)C6=CC=C(C=C6)OC)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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